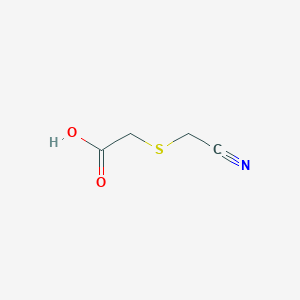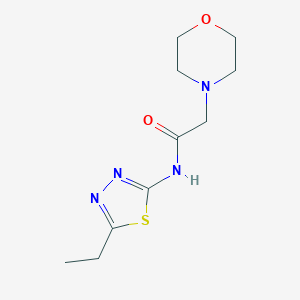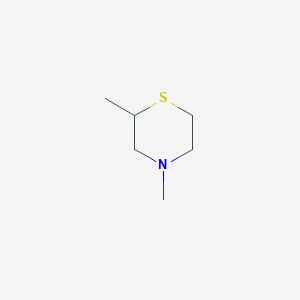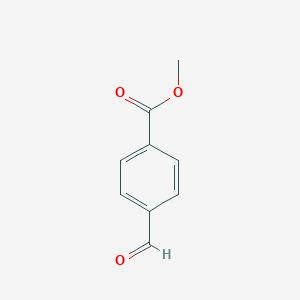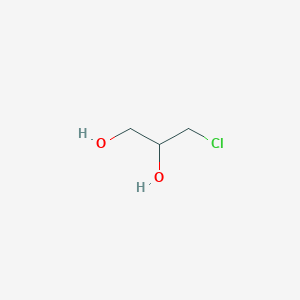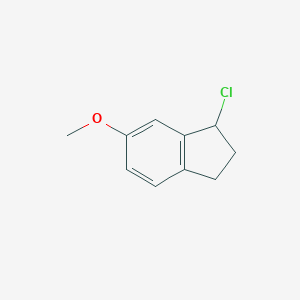
1-chloro-6-methoxy-2,3-dihydro-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-chloro-6-methoxy-2,3-dihydro-1H-indene is an organic compound with the molecular formula C10H11ClO. It belongs to the class of indane derivatives, which are known for their diverse chemical properties and applications in various fields. This compound is characterized by the presence of a chlorine atom and a methoxy group attached to the indane ring structure.
准备方法
The synthesis of 1-chloro-6-methoxy-2,3-dihydro-1H-indene typically involves several steps, starting from readily available precursors. One common method involves the chlorination of 6-methoxyindane using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination.
For industrial production, the process may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
化学反应分析
1-chloro-6-methoxy-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine to form new derivatives.
Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and specific catalysts to achieve the desired products.
科学研究应用
1-chloro-6-methoxy-2,3-dihydro-1H-indene has found applications in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a building block for advanced materials.
作用机制
The mechanism of action of 1-chloro-6-methoxy-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The methoxy group and chlorine atom play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity through competitive inhibition or allosteric modulation. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
1-chloro-6-methoxy-2,3-dihydro-1H-indene can be compared with other indane derivatives such as 1-Chloro-6-hydroxyindane and 1-Chloro-6-ethoxyindane. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The presence of different functional groups can influence their reactivity, solubility, and biological activity, making each compound unique in its own right.
属性
CAS 编号 |
128226-43-7 |
|---|---|
分子式 |
C10H11ClO |
分子量 |
182.64 g/mol |
IUPAC 名称 |
1-chloro-6-methoxy-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H11ClO/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10H,3,5H2,1H3 |
InChI 键 |
IYDPDYFKFWJHPM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CCC2Cl)C=C1 |
规范 SMILES |
COC1=CC2=C(CCC2Cl)C=C1 |
同义词 |
1-CHLORO-2,3-DIHYDRO-6-METHOXY-1H-INDENE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-[(3-Trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt](/img/structure/B139601.png)
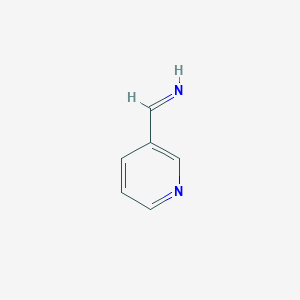
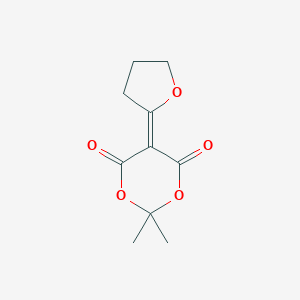



![Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B139610.png)
